molecular formula C16H9Cl2NO3 B2864051 2-(2,4-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one CAS No. 303987-06-6

2-(2,4-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one

Cat. No.: B2864051
CAS No.: 303987-06-6
M. Wt: 334.15
InChI Key: ZXLRBOFJNIVBSG-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzoyl)-3-phenyl-5(2H)-isoxazolone is a chemical compound that belongs to the class of isoxazolones. This compound is characterized by the presence of a dichlorobenzoyl group and a phenyl group attached to an isoxazolone ring. Isoxazolones are known for their diverse biological activities and are used in various scientific research applications.

Scientific Research Applications

2-(2,4-Dichlorobenzoyl)-3-phenyl-5(2H)-isoxazolone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

2,4-Dichlorobenzoyl peroxide may explode from heat, shock, friction, or contamination. It may ignite combustibles and may be ignited by heat, sparks, or flames .

Future Directions

The demand for organic peroxides in the global market indicates gradual growth, especially in the Asia–Pacific region . Diacyl peroxides, such as dibenzoyl peroxide, di(2,4-dichlorobenzoyl) peroxide, and dicumyl peroxide are commonly used as radical initiators or catalysts in polymerization or crosslinked reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-phenyl-5(2H)-isoxazolone under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzoyl)-3-phenyl-5(2H)-isoxazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazolones with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat

Properties

IUPAC Name

2-(2,4-dichlorobenzoyl)-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO3/c17-11-6-7-12(13(18)8-11)16(21)19-14(9-15(20)22-19)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLRBOFJNIVBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)ON2C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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